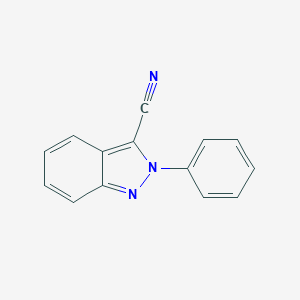

2-phenyl-2H-indazole-3-carbonitrile

Description

Properties

Molecular Formula |

C14H9N3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

2-phenylindazole-3-carbonitrile |

InChI |

InChI=1S/C14H9N3/c15-10-14-12-8-4-5-9-13(12)16-17(14)11-6-2-1-3-7-11/h1-9H |

InChI Key |

INHFFMSYWGFAIY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2C(=C3C=CC=CC3=N2)C#N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C3C=CC=CC3=N2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table compares 2-phenyl-2H-indazole-3-carbonitrile with structurally related compounds, focusing on key substituents and spectroscopic properties:

Key Observations:

- Core Structure Differences: The indazole core in this compound provides a planar, aromatic system, while the dihydrofuran analog has a non-aromatic, oxygen-containing ring.

- Substituent Effects : The dihydrofuran compound features a benzoyl (Bz) group and an indole substituent, which may enhance solubility or π-π stacking interactions compared to the simpler phenyl group in the indazole derivative.

- Spectroscopic Data : The dihydrofuran compound exhibits distinct carbon chemical shifts (e.g., 179.19 ppm for the carbonyl group), reflecting its unique electronic environment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-phenyl-2H-indazole-3-carbonitrile, and how are yields optimized?

- Methodology : The compound is typically synthesized via multi-step reactions. A common approach involves the Cadogan reductive cyclization, where nitro precursors are reduced to form the indazole core . For example, a nitro-substituted intermediate can undergo cyclization using triethyl phosphite or other reducing agents. Post-synthesis, purification via column chromatography and recrystallization improves yield (≥75% reported in optimized protocols) . Key parameters include temperature control (80–120°C) and inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the indazole scaffold and substituent positions, with aromatic protons appearing at δ 7.2–8.5 ppm . Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 246.0895). Thin-layer chromatography (TLC) monitors reaction progress using silica gel plates and UV visualization .

Q. How is the purity of this compound assessed experimentally?

- Methodology : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) quantifies purity (>98%). Melting point analysis (e.g., mp 193–198°C for related indoles ) and elemental analysis (C, H, N) further validate compound integrity .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?

- Methodology : Ambiguities arise from dynamic conformational changes or overlapping signals. Use 2D NMR (COSY, HSQC) to assign coupling interactions and NOESY to confirm spatial proximity of protons . Cross-validate with X-ray crystallography (using SHELXL ) for absolute configuration determination. For example, bond angles (e.g., C–N–C at 117.29° ) resolve stereochemical uncertainties.

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

- Methodology : Introduce substituents via nucleophilic aromatic substitution (e.g., Cl → NH₂) or palladium-catalyzed cross-coupling (Suzuki-Miyaura for aryl groups) . Screen reaction conditions (e.g., LiAlH₄ for reductions ) and use design-of-experiment (DoE) models to maximize diversity. Parallel synthesis in microtiter plates accelerates derivative generation .

Q. How do computational methods enhance the understanding of this compound's reactivity?

- Methodology : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., kinase binding pockets) . SMILES strings (e.g.,

N#Cc1ccc2c(c1)cccc2Oc1ccccc1OCCN1c2ccccc2N(C(=O)CC)C1=O) guide cheminformatics analyses.

Q. What crystallographic challenges arise in resolving the compound’s solid-state structure, and how are they addressed?

- Methodology : Twinning or low diffraction quality complicates refinement. Use SHELXD for phase problem solutions and SHELXL for anisotropic displacement parameter modeling . For disordered phenyl groups, apply restraints (e.g., SIMU in SHELXL) and validate with R-factor convergence (<0.05) .

Contradiction Analysis & Experimental Design

Q. How to reconcile discrepancies in biological activity data across studies?

- Methodology : Variability often stems from assay conditions (e.g., cell line selection, IC₅₀ protocols). Standardize assays using ATP-based viability kits (e.g., CellTiter-Glo) and include positive controls (e.g., doxorubicin). Meta-analyses of dose-response curves (Prism software) identify outliers .

Q. What experimental designs mitigate byproduct formation during scale-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.